[1-(4-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride
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Overview
Description
[1-(4-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride: is a chemical compound with the molecular formula C13H21BrCl2N2 and a molecular weight of 356.13 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a bromobenzyl group attached to the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride typically involves the reaction of 4-bromobenzyl chloride with piperidine under basic conditions to form the intermediate 1-(4-bromobenzyl)piperidine . This intermediate is then reacted with formaldehyde and ammonium chloride to yield the final product, which is subsequently converted to its dihydrochloride salt form .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(4-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride can undergo oxidation reactions, typically using oxidizing agents like or .
Reduction: Reduction reactions can be carried out using reducing agents such as or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol.
Major Products Formed:
Oxidation: Formation of corresponding or .
Reduction: Formation of or .
Substitution: Formation of substituted piperidines .
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various pharmaceutical compounds .
- Employed in the development of novel piperidine derivatives for drug discovery .
Biology:
- Investigated for its potential role in neurotransmitter modulation .
- Studied for its effects on cell signaling pathways .
Medicine:
- Explored as a potential therapeutic agent for neurological disorders.
- Evaluated for its antipsychotic and antidepressant properties .
Industry:
- Utilized in the production of specialty chemicals .
- Applied in the manufacture of advanced materials .
Mechanism of Action
The mechanism of action of [1-(4-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride involves its interaction with neurotransmitter receptors in the brain. It is believed to modulate the activity of dopamine and serotonin receptors , thereby influencing neurotransmission and mood regulation . The compound may also affect ion channels and signal transduction pathways , contributing to its pharmacological effects .
Comparison with Similar Compounds
- [1-(4-Chlorobenzyl)piperidin-4-yl]methanamine dihydrochloride
- [1-(4-Fluorobenzyl)piperidin-4-yl]methanamine dihydrochloride
- [1-(4-Methylbenzyl)piperidin-4-yl]methanamine dihydrochloride
Comparison:
- [1-(4-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride is unique due to the presence of the bromine atom , which can influence its reactivity and pharmacological properties .
- The chlorine and fluorine analogs may exhibit different electronic effects and binding affinities .
- The methyl analog may have altered lipophilicity and metabolic stability .
Properties
IUPAC Name |
[1-[(4-bromophenyl)methyl]piperidin-4-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2.2ClH/c14-13-3-1-12(2-4-13)10-16-7-5-11(9-15)6-8-16;;/h1-4,11H,5-10,15H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKUQIBSVSIEPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC=C(C=C2)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrCl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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